amino]carbonyl)benzoic acid CAS No. 921054-46-8](/img/structure/B357443.png)

2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

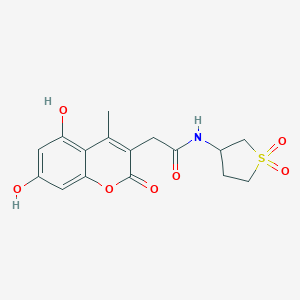

The synthesis of this compound involves intricate steps. Researchers have designed and synthesized novel derivatives of 2-([2-(Piperidin-1-ylsulfonyl)ethylamino]carbonyl)benzoic acid . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The process likely includes the introduction of functional groups, cyclization, and purification.

Physical And Chemical Properties Analysis

- Physical Properties : These include melting point, solubility, and crystal structure (if available). Single crystals of related compounds have been developed .

科学的研究の応用

Piperidine Derivatives in Drug Design

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Inhibition of Dihydrofolate Reductase (DHFR)

Sulfonamide derivatives, such as the one , have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This inhibition is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Antimicrobial Activity

Sulfonamides have attracted considerable attention over past decades due to their broad and wide spectrum of biological activities which includes antibacterial . Some of these synthesized compounds are active as antibacterial agents .

Antifungal Activity

Sulfonamides also exhibit antifungal properties . This makes them valuable in the treatment of various fungal infections .

Anticancer Activity

A large number of structurally novel sulfonamides have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted by the sulfonamides through a wide range of mechanisms .

Inhibition of Carbonic Anhydrase (CA)

Sulfonamides have been found to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in maintaining pH balance in the body . This inhibition can have therapeutic effects in conditions like glaucoma, epilepsy, and even cancer .

Inhibition of Matrix Metalloproteinase (MMPs)

Sulfonamides can inhibit matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and are often overexpressed in various pathological conditions, including cancer .

Inhibition of NADH Oxidase

Sulfonamides have been found to inhibit NADH oxidase, an enzyme that plays a crucial role in cellular respiration . This inhibition can have potential therapeutic effects in various diseases .

将来の方向性

特性

IUPAC Name |

2-[2-piperidin-1-ylsulfonylethyl(pyridin-4-ylmethyl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c25-20(18-6-2-3-7-19(18)21(26)27)23(16-17-8-10-22-11-9-17)14-15-30(28,29)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-16H2,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDAZLCAPIDZMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([[2-(Piperidin-1-ylsulfonyl)ethyl](pyridin-4-ylmethyl)amino]carbonyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B357360.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinyl)butanamide](/img/structure/B357369.png)

![9-fluoro-6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B357370.png)

![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]phenyl methyl ether](/img/structure/B357372.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B357374.png)

![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B357375.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B357378.png)

![4-(4-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B357384.png)

![Ethyl 4-{4-[(4-methoxyphenyl)amino]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate](/img/structure/B357386.png)

![N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide](/img/structure/B357387.png)

![4-methyl-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)benzamide](/img/structure/B357393.png)

![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B357394.png)

![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)nicotinamide](/img/structure/B357395.png)